

Commercial Suppliers and Availability of O-Toluic Acid-d7: A Technical Guide

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Compound of Interest		
Compound Name:	O-Toluic acid-d7	
Cat. No.:	B3433361	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **O-Toluic acid-d7**, a deuterated internal standard crucial for a variety of analytical applications in research and drug development. This document summarizes key supplier information, presents typical experimental protocols for its use, and visualizes relevant workflows.

Introduction to O-Toluic Acid-d7

O-Toluic acid-d7 (2-Methylbenzoic acid-d7) is a stable isotope-labeled analog of o-toluic acid. In this compound, seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but possesses a higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of deuterated internal standards is a gold-standard practice in quantitative bioanalysis, as it corrects for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of analytical measurements.[2]

Chemical Properties:



Property	Value
CAS Number	207742-73-2
Molecular Formula	C ₈ HD ₇ O ₂
Molecular Weight	143.19 g/mol [3]
Synonyms	2-Methylbenzoic acid-d7, 6-(Methyl-D3)- benzoic-2,3,4,5-D4 Acid[3]

Commercial Suppliers and Availability

O-Toluic acid-d7 is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and may require logging in or requesting a quote from the respective supplier.

Supplier	Product Number	Purity/Isotopic Enrichment	Available Quantities
Santa Cruz Biotechnology	CAS 207742-73-2	Inquire for lot-specific data	Inquire
CDN Isotopes	D-5871	98 atom % D[4]	0.5 g, 1 g[4]
ChemScene	CS-0374758	≥98%[5]	Inquire
Clinivex	RCLST321635	Inquire	Available in mg quantities
LGC Standards	TRC-T536123	Inquire	50 mg, 250 mg, 1 g[6]
Mithridion	N/A	Inquire	50 mg, 250 mg[7][8]
MedChemExpress	HY-136369S	Inquire	Inquire

Experimental Protocols

While specific experimental protocols for **O-Toluic acid-d7** are not readily available in the public domain, its primary application is as an internal standard in pharmacokinetic and



metabolic stability studies. The following are detailed, representative methodologies for these applications.

Quantification of an Analyte in Plasma using LC-MS/MS (Pharmacokinetic Study)

This protocol outlines a general procedure for the quantification of a small molecule drug in a biological matrix, such as plasma, using **O-Toluic acid-d7** as an internal standard.

- 1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh the non-labeled analyte and dissolve it in a suitable solvent (e.g., methanol, DMSO).
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh O-Toluic acid-d7 and dissolve it in the same solvent as the analyte.
- Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards and quality control (QC) samples at various concentrations.
- IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in a solvent used for protein precipitation (e.g., acetonitrile).
- 2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples, calibration standards, and QC samples on ice.
- To 100 μ L of each sample in a microcentrifuge tube, add 300 μ L of cold acetonitrile containing the IS working solution.
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.



- Reconstitute the dried extract in 100 μL of the mobile phase.
- 3. LC-MS/MS Analysis:
- Inject a small volume (e.g., 5-10 μL) of the reconstituted sample into the LC-MS/MS system.
- Perform chromatographic separation on a suitable column (e.g., C18).
- Detect the analyte and the internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- 4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for all samples.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of a test compound using human liver microsomes, with **O-Toluic acid-d7** used as an internal standard during the analytical phase.

- 1. Reagent Preparation:
- Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.
- Human Liver Microsomes (HLM): Prepare a working solution of HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.



 Internal Standard (IS) Quenching Solution: Prepare a solution of O-Toluic acid-d7 at a fixed concentration in cold acetonitrile.

2. Incubation:

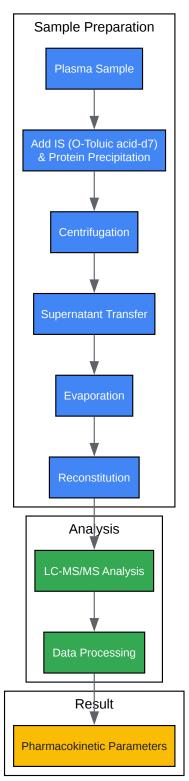
- In a 96-well plate, add the test compound to the HLM working solution to achieve the desired final concentration (e.g., 1 μM).
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold acetonitrile solution containing the internal standard.
- 3. Sample Processing and Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Analyze the samples using an appropriate LC-MS/MS method to determine the peak area of the test compound and the internal standard.
- 4. Data Analysis:
- Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point, normalized by the internal standard response.
- Plot the natural logarithm of the percentage of compound remaining versus time.
- Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CL_{int}) from the slope of the linear regression.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.



Pharmacokinetic Study Workflow

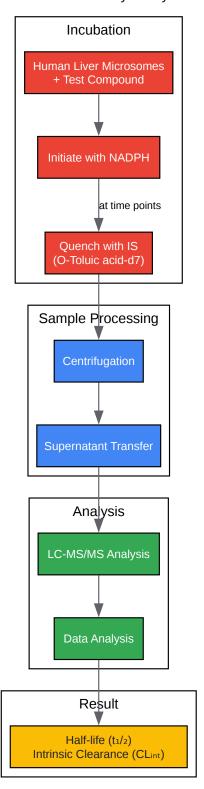


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Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.



In Vitro Metabolic Stability Assay Workflow



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Caption: Workflow for an in vitro metabolic stability assay.



Conclusion

O-Toluic acid-d7 is a readily available deuterated internal standard from several reputable chemical suppliers. Its primary utility lies in enhancing the robustness and accuracy of quantitative analytical methods, particularly in the fields of pharmacokinetics and drug metabolism. While specific, published protocols detailing its use are sparse, the general methodologies for employing deuterated internal standards in LC-MS/MS applications are well-established and can be confidently adapted for use with **O-Toluic acid-d7**. Researchers and drug development professionals can leverage this compound to generate high-quality data essential for advancing their scientific investigations.

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